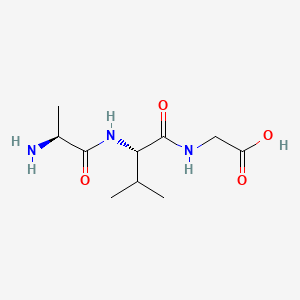

Glycine, L-alanyl-L-valyl-

描述

Contextualizing Tripeptides within Fundamental Peptide Science and Protein Structure

Tripeptides are oligopeptides composed of three amino acid residues joined by two peptide bonds. researchgate.net They represent a crucial link between individual amino acids and complex proteins, serving as fundamental building blocks in biochemistry. The sequence and composition of amino acids in a tripeptide determine its unique chemical properties and biological function. researchgate.net

The Glycine-L-Alanine-L-Valine Sequence Motif: Chemical Significance and Research Relevance

The Gly-Ala-Val sequence is significant due to the distinct properties of its constituent amino acids. Glycine (B1666218), the simplest amino acid, provides conformational flexibility to the peptide backbone. L-Alanine, with its small methyl side chain, offers a degree of hydrophobicity without significant steric hindrance. L-Valine, a branched-chain amino acid, contributes more substantial hydrophobicity and steric bulk, influencing how the peptide interacts with its environment and other molecules.

The synthesis of peptides like Gly-Ala-Val is typically achieved through methods like solid-phase peptide synthesis (SPPS), where amino acids are sequentially added to a growing chain anchored to a resin support. ontosight.aivaia.com This controlled, stepwise synthesis allows for the creation of pure peptide sequences for research purposes.

Physicochemical Properties of Glycine, L-alanyl-L-valyl-

| Property | Value | Source |

| IUPAC Name | (2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]-3-methylbutanoic acid | nih.gov |

| Molecular Formula | C10H19N3O4 | nih.gov |

| Molecular Weight | 245.28 g/mol | nih.gov |

| CAS Number | 121428-48-6 | nih.gov |

| Canonical SMILES | CC@@HNC(=O)CN | nih.gov |

| ChEBI ID | CHEBI:163444 | nih.gov |

Detailed Research Findings on Related Peptides

While specific experimental data on the biological activity of Gly-Ala-Val is limited in the public domain, research on related peptides provides insights into its potential areas of investigation.

| Research Area | Related Peptide/System | Finding | Reference |

| Peptide Synthesis | Carbodiimide-mediated condensation of Gly, Ala, Val, etc. | The formation of specific peptide sequences is influenced by the amino acid composition and reaction conditions. | nih.gov |

| Conformational Analysis | Cyclic hexapeptide L-Ala-L-Pro-Gly-L-Val-Gly-L-Val | NMR studies revealed a relatively rigid structure with two β-turns, highlighting the conformational influence of the constituent amino acids. | rsc.org |

| Protein Structure | Peptides from the C-terminus of Amyloid β-Protein | The presence of Glycine residues within a hydrophobic sequence was found to be a key factor in the synthesis and purification of these aggregation-prone peptides. | nih.gov |

| Biological Activity | Hexapeptide-12 (Ala-Pro-Gly-Val-Gly-Val) | This elastin-derived peptide is researched for its potential to stimulate collagen synthesis and improve skin elasticity. | ontosight.ai |

Structure

3D Structure

属性

CAS 编号 |

69288-25-1 |

|---|---|

分子式 |

C10H19N3O4 |

分子量 |

245.28 g/mol |

IUPAC 名称 |

2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoyl]amino]acetic acid |

InChI |

InChI=1S/C10H19N3O4/c1-5(2)8(13-9(16)6(3)11)10(17)12-4-7(14)15/h5-6,8H,4,11H2,1-3H3,(H,12,17)(H,13,16)(H,14,15)/t6-,8-/m0/s1 |

InChI 键 |

VHAQSYHSDKERBS-XPUUQOCRSA-N |

手性 SMILES |

C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)O)N |

规范 SMILES |

CC(C)C(C(=O)NCC(=O)O)NC(=O)C(C)N |

产品来源 |

United States |

Advanced Synthetic Methodologies for Glycine, L Alanyl L Valyl and Cognate Oligopeptides

Established Peptide Synthesis Techniques

The chemical synthesis of peptides has evolved significantly, with solution-phase and solid-phase methods representing the cornerstones of peptide chemistry. researchgate.netlibretexts.org Both approaches are built upon the same foundational principles: the strategic use of protecting groups for amino and carboxyl functions and the controlled formation of the amide (peptide) bond. researchgate.net

Solution-Phase Peptide Synthesis: Evolution and Modern Applications

Solution-phase peptide synthesis (SPPS), also known as liquid-phase peptide synthesis (LPPS), was the first method developed for creating peptides. libretexts.org It involves the sequential coupling of amino acids in a homogenous solution. The core of this technique requires the protection of the N-terminal amino group of one amino acid and the C-terminal carboxyl group of another. libretexts.org The peptide bond is then formed using a coupling reagent.

The evolution of this technique has been marked by the development of more efficient protecting groups and coupling reagents that minimize side reactions, particularly racemization. Common N-terminal protecting groups include the acid-labile tert-butoxycarbonyl (Boc) group and the base-labile fluorenylmethyloxycarbonyl (Fmoc) group. libretexts.orgnih.gov

Modern advancements aim to overcome the primary drawback of traditional solution-phase synthesis: the need for laborious purification of the product after each step. A notable innovation is the development of repetitive solution-phase peptide synthesis (RSPS), which simplifies the procedure by using superstoichiometric amounts of activated amino acids to drive reactions to completion, followed by straightforward isolation of the peptide product. acs.org One such rapid repetitive method utilizes pentafluorophenyl active esters in a tetrahydrofuran (THF)-water solvent mixture, allowing for the efficient synthesis of short peptides on a multigram scale. acs.org This approach avoids complex purification steps, as the resulting peptide acid intermediates are poorly soluble and can be easily isolated. acs.org

Another significant advancement is the use of novel coupling reagents that enhance reaction speed and reduce epimerization. For instance, the biomimetic cyclic propylphosphonic anhydride (T3P®) has been shown to facilitate peptide bond formation in minutes with minimal racemization, generating water-soluble by-products that simplify workup. mdpi.com

| Coupling Reagent | Abbreviation | Key Advantages | Considerations |

|---|---|---|---|

| Dicyclohexylcarbodiimide | DCC | Widely used, effective | Forms insoluble dicyclohexylurea (DCU) byproduct, potential for racemization |

| O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate | TBTU | High coupling efficiency, rapid reaction | Requires a non-nucleophilic base (e.g., DIPEA) |

| Propylphosphonic Anhydride | T3P® | Very fast reaction, low racemization, water-soluble byproducts mdpi.com | Sensitive to water mdpi.com |

| Pentafluorophenyl Esters | PFP esters | Stable active esters, facilitates purification in repetitive synthesis acs.org | Coupling reactions can be slower than with other reagents acs.org |

Solid-Phase Peptide Synthesis (SPPS): Strategic Approaches for Tripeptide Chain Elongation

Solid-Phase Peptide Synthesis (SPPS), pioneered by R.B. Merrifield, transformed peptide synthesis by anchoring the C-terminus of the growing peptide chain to an insoluble solid support, such as a polystyrene resin. peptidescientific.com This innovation allows for the use of excess reagents to drive reactions to completion, with purification at each step simplified to washing and filtration to remove soluble byproducts and unreacted reagents. peptidescientific.com

The synthesis of a tripeptide like Gly-Ala-Val on a solid support involves a series of iterative cycles. The strategic approach includes:

Resin Selection : The choice of resin is critical and depends on the desired C-terminal functionality (acid or amide) and the protecting group strategy. For a C-terminal carboxylate, Wang resin is commonly used with Fmoc chemistry, while Merrifield resin is standard for Boc chemistry. peptide.com

Anchoring the First Amino Acid : The C-terminal amino acid (Valine in this case) is covalently linked to the resin.

Iterative Elongation : The synthesis proceeds with repeated cycles of N-terminal deprotection and coupling of the next protected amino acid (Alanine, then Glycine).

Cleavage : Once the tripeptide is assembled, it is cleaved from the resin support, and all side-chain protecting groups are removed simultaneously, typically with a strong acid like trifluoroacetic acid (TFA). nih.gov

A significant challenge in SPPS, particularly for sequences containing hydrophobic residues like alanine (B10760859) and valine, is inter-chain aggregation, which can hinder reagent access and lead to incomplete reactions. sigmaaldrich.com Strategies to mitigate this include the use of microwave energy to prevent the growing peptide chains from folding or aggregating genscript.com, or the incorporation of backbone-protecting groups like 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) on glycine (B1666218) residues when they are adjacent to hydrophobic amino acids. sigmaaldrich.com Continuous-flow SPPS, where reagents are passed through a column containing the resin, offers a more rapid and efficient alternative to traditional batch-wise synthesis. pnas.org The model tetrapeptide Leu-Ala-Gly-Val has been successfully assembled with high purity using this method. pnas.orgresearchgate.net

| Step | Procedure | Purpose |

|---|---|---|

| 1. Swelling | Resin (e.g., Fmoc-Val-Wang resin) is swollen in a suitable solvent (e.g., DMF). | To allow reagent access to reactive sites on the resin. |

| 2. Deprotection | The N-terminal Fmoc group is removed using a base (e.g., 20% piperidine in DMF). | To expose the free amine for the next coupling reaction. |

| 3. Washing | The resin is thoroughly washed to remove excess piperidine and the cleaved Fmoc adduct. | To purify the resin-bound peptide. |

| 4. Coupling | The next protected amino acid (e.g., Fmoc-Ala-OH) is activated and added to the resin. | To form the new peptide bond. |

| 5. Washing | The resin is washed to remove excess activated amino acid and coupling byproducts. | To purify the elongated peptide-resin. |

| 6. Repeat | Steps 2-5 are repeated for the next amino acid (e.g., Fmoc-Gly-OH). | To continue the chain elongation. |

Enzymatic and Biocatalytic Synthesis of Peptides Incorporating Glycine, Alanine, and Valine Residues

Enzymatic methods offer a green and highly specific alternative to chemical peptide synthesis. rpi.edu These biocatalytic approaches operate under mild conditions and, due to the inherent stereospecificity of enzymes, can prevent the racemization of amino acid residues. mdpi.com

Protease-Mediated Peptide Bond Formation and Stereoselectivity

While proteases are enzymes that naturally hydrolyze peptide bonds, the catalytic process is reversible. Under specific, non-physiological conditions, they can be used to catalyze the formation of peptide bonds. mdpi.com This can be achieved through either a thermodynamically controlled or a kinetically controlled process. mdpi.com

In kinetically controlled synthesis, an amino acid ester (the acyl donor) forms a covalent acyl-enzyme intermediate, which is then attacked by the amino group of a second amino acid (the nucleophile) to form the new peptide. mdpi.comnih.gov This approach is generally faster and more widely used. Various proteases, including papain, α-chymotrypsin, and thermolysin, have been successfully employed for oligopeptide synthesis. mdpi.comnih.gov The key advantages of protease-catalyzed synthesis include:

High Stereoselectivity : Enzymes act only on L-amino acids, ensuring the stereochemical integrity of the product. mdpi.com

Mild Reaction Conditions : Reactions are typically conducted in aqueous buffers at moderate temperatures (around 40 °C) and pH. nih.govproquest.com

Minimal Side-Chain Protection : The high specificity of enzymes often obviates the need for complex side-chain protection strategies.

The choice of enzyme is critical as their specificity dictates which peptide bonds can be formed. For example, α-chymotrypsin preferentially cleaves (and thus forms bonds) at the C-terminus of aromatic amino acids, but it can also be used with other substrates. Papain has a broader specificity, making it a versatile tool for synthesizing various oligopeptides. rpi.eduproquest.com

Exploiting Aminoacylase Specificity for Peptide Synthesis

Aminoacylases (EC 3.5.1.14) are hydrolases that are well-known for their industrial application in the resolution of racemic N-acyl-amino acids to produce enantiomerically pure L-amino acids. d-nb.info While their primary characterized function is hydrolysis, their synthetic potential is an area of growing interest as a green alternative to chemical acylation methods. uni-duesseldorf.de

Functionally, aminoacylases catalyze the reversible formation of an amide bond between the amino group of an amino acid and a carboxylic acid. uni-duesseldorf.de This capability can be exploited for the synthesis of N-acyl-amino acids, which are valuable biosurfactants. The biocatalytic synthesis using aminoacylases offers several advantages consistent with green chemistry, such as operating under mild conditions and avoiding toxic chemicals often used in traditional organic synthesis. uni-duesseldorf.de While the direct formation of peptide bonds between two amino acids is less common for aminoacylases compared to proteases, their specificity for acylating the amino group of amino acids makes them valuable biocatalysts for creating modified amino acid precursors for further synthetic steps. d-nb.infouni-duesseldorf.de

Innovations in High-Throughput Peptide Synthesis

The demand for peptides in drug discovery and materials science has driven the development of technologies for high-throughput and accelerated synthesis. creative-peptides.com These innovations focus on automation, speed, and miniaturization.

Automated Flow Chemistry : Modern peptide synthesizers have moved from batch processing to continuous-flow systems. innovations-report.com In a flow-based machine, chemicals are passed through a series of modules that perform the individual steps of the synthesis cycle. This approach has dramatically reduced the time required for each amino acid addition, with some systems capable of forming a peptide bond in under a minute. innovations-report.com

Microwave-Assisted Peptide Synthesis (MAPS) : The application of microwave energy during the deprotection and coupling steps of SPPS has become a key technology. genscript.com Microwave heating is uniform and rapid, which helps to reduce reaction times and, crucially, to minimize the peptide aggregation that can plague the synthesis of difficult sequences. genscript.com

Microfluidic Chip Technology : Integrating SPPS with microfluidic chips enables peptide synthesis on a miniaturized scale. peptidescientific.com This technology allows for precise control over reaction conditions and fluid flow in microchambers, significantly reducing reagent consumption and waste. It provides an efficient platform for generating large and diverse peptide libraries for screening purposes. peptidescientific.comcreative-peptides.com

| Technology | Principle | Key Advantages | Primary Application |

|---|---|---|---|

| Automated Flow Synthesis | Reagents flow continuously through a column containing the solid-phase resin. innovations-report.com | Drastically reduced cycle times; improved efficiency. pnas.orginnovations-report.com | Rapid synthesis of single, long, or complex peptides. |

| Microwave-Assisted SPPS | Microwave energy is used to accelerate coupling and deprotection reactions. genscript.com | Faster synthesis; improved yields for difficult sequences; reduced aggregation. genscript.com | Synthesis of hydrophobic or aggregation-prone peptides. |

| Microfluidic Chip Synthesis | SPPS is conducted within microchannels on a chip. peptidescientific.com | Miniaturization; high throughput; low reagent consumption; parallel synthesis. peptidescientific.comcreative-peptides.com | Construction of large peptide libraries for screening. |

Continuous Flow Systems for Di- and Tripeptide Production

Continuous flow synthesis has emerged as a highly efficient and scalable methodology for the production of oligopeptides, including di- and tripeptides like Glycine, L-alanyl-L-valyl-. acs.orgacs.org This approach offers significant advantages over traditional batch-mode solid-phase peptide synthesis (SPPS), such as enhanced process control, reduced reaction times, and lower waste generation. acs.orgrsc.org The ability to rapidly optimize and execute synthesis cycles makes continuous flow a valuable tool for both research and industrial-scale peptide production. acs.orgacs.org

The core principle of continuous flow peptide synthesis involves passing reagents through a reactor containing a solid support on which the peptide chain is incrementally built. nih.govresearchgate.net This setup allows for precise control over reaction parameters such as temperature, pressure, and flow rate, leading to improved product quality and consistency. rsc.orgrsc.org Various reactor designs and synthetic strategies have been developed to optimize the production of short peptides.

One notable approach utilizes the reaction of amino acid derived N-carboxyanhydrides (NCAs) with unprotected amino acids in a carefully controlled aqueous continuous flow system. acs.orgwhiterose.ac.uk This method has been successfully applied to the synthesis of a range of di- and tripeptides with conversions between 60-85% and remarkable productivities reaching up to 535 g·L⁻¹h⁻¹. acs.orgwhiterose.ac.uk Key to this process is a bespoke continuous stirred tank reactor (CSTR) designed for high-shear mixing, automated pH control without buffers, and efficient heat removal to maintain an optimal temperature of 1±1 °C. acs.orgwhiterose.ac.uk Maintaining a low temperature is crucial for minimizing the rate of side-reactions relative to the desired peptide bond formation. whiterose.ac.uk

Another prominent technique is Continuous-Flow Solid-Phase Peptide Synthesis (CF-SPPS), which has been refined for rapid and efficient peptide assembly. acs.orgrsc.org In a typical CF-SPPS system, a column is packed with a resin (the solid support), and solutions containing the protected amino acids and coupling reagents are pumped through it. nih.govresearchgate.net Research has systematically optimized key parameters for this process, including resin types (e.g., polystyrene, ChemMatrix), coupling reagents, temperature, and flow rates. rsc.org For instance, an efficient general protocol was established using a 0.3 M concentration of amino acid and HATU coupling reagent at a flow rate of 5 mL min⁻¹ and a temperature of 60 °C, which facilitates amino acid couplings and subsequent washes within a short timeframe of 2.5 minutes. rsc.org

The synthesis of the model tetrapeptide Leu-Ala-Gly-Val, which is structurally related to L-alanyl-L-valyl-glycine, has been demonstrated with a purity of 99.3% in approximately 4 hours using a continuous flow system with microporous polystyrene supports and Boc-amino acids. nih.gov This highlights the capability of continuous flow systems to produce high-purity oligopeptides rapidly. nih.gov

The research findings below illustrate the typical parameters and outcomes of continuous flow systems for the production of di- and tripeptides.

These advanced systems often incorporate in-line monitoring techniques, such as near-infrared (NIR) sensors, to track the progress of peptide synthesis in real-time. rsc.orgrsc.org This continuous monitoring allows for immediate adjustments to process parameters, ensuring steady and optimal production. rsc.org The integration of automated liquid-phase continuous-flow synthesizers, which include units for amidation, extraction, and concentration, further streamlines the production of C-terminal free peptides. rsc.org

Computational and Theoretical Investigations into Glycine, L Alanyl L Valyl Conformation and Dynamics

Quantum Chemical Approaches to Peptide Conformation

Quantum chemical methods provide a first-principles approach to understanding the electronic structure and, consequently, the conformational energetics of peptides. These methods are instrumental in dissecting the subtle interplay of forces that dictate the stable geometries of molecules like Glycine (B1666218), L-alanyl-L-valyl-.

Ab initio molecular orbital calculations, including both Hartree-Fock (HF) and Density Functional Theory (DFT), are foundational in the computational study of peptide conformations. The Hartree-Fock method, while historically significant, approximates the electron-electron interactions in a simplified manner. DFT, on the other hand, incorporates electron correlation effects through an exchange-correlation functional, generally offering a more accurate description of molecular systems.

For tripeptides such as Glycine, L-alanyl-L-valyl-, these methods are employed to calculate key properties that are sensitive to the molecular conformation. One such property is the nuclear magnetic resonance (NMR) shielding tensor. A notable study utilized ab initio quantum chemical methods to investigate the ¹³Cα shielding tensors in a series of amino acids and the tripeptide glycyl-L-alanyl-L-valine. illinois.edu This research demonstrated that quantum chemical calculations could predict the principal components of the ¹³Cα shielding tensor (σ₁₁, σ₂₂, and σ₃₃) with a high degree of accuracy when compared to experimental solid-state NMR data. illinois.edu The sensitivity of these shielding tensors to the local peptide backbone conformation (φ and ψ dihedral angles) makes their accurate calculation a valuable tool for structural determination. illinois.edu

The choice of basis set and theoretical level is crucial in these calculations. While larger basis sets and more sophisticated functionals in DFT can provide higher accuracy, they also come with a significant computational cost, which is a critical consideration for systems with the conformational flexibility of a tripeptide.

A primary goal of quantum chemical calculations is to map the potential energy surface (PES) of a molecule to identify its low-energy conformations, which correspond to the most probable structures the molecule will adopt. By systematically varying the backbone dihedral angles (φ and ψ) of Glycine, L-alanyl-L-valyl- and calculating the energy at each point, a conformational energy landscape can be generated.

The following table illustrates hypothetical relative energies for different conformations of a tripeptide like Glycine, L-alanyl-L-valyl-, as might be determined by DFT calculations.

| Conformation | Relative Energy (kcal/mol) | Key Intramolecular Interactions |

| Extended β-strand | 0.0 | Minimal steric hindrance |

| Type I β-turn | 1.5 | C=O(i)···H-N(i+3) hydrogen bond |

| Type II β-turn | 2.1 | C=O(i)···H-N(i+3) hydrogen bond, specific φ,ψ for Gly |

| γ-turn | 3.8 | C=O(i)···H-N(i+2) hydrogen bond |

| Helical (3₁₀-helix) | 4.5 | C=O(i)···H-N(i+3) hydrogen bond in a tighter turn |

Note: This table is illustrative and does not represent experimentally verified data for Glycine, L-alanyl-L-valyl-.

Molecular Mechanics and Force Field Development for Peptide Systems

While quantum chemical methods offer high accuracy, their computational expense limits their application to relatively small systems and conformational searches. Molecular mechanics (MM) provides a more computationally efficient alternative, enabling the study of larger systems and longer timescale dynamics.

Molecular mechanics models represent molecules as a collection of atoms connected by springs, with the potential energy of the system described by a force field. Force fields are sets of parameters and equations that define the energy contributions from bond stretching, angle bending, torsional rotations, and non-bonded interactions (van der Waals and electrostatic).

Prominent force fields used for peptide and protein simulations include Amber and CHARMM. nih.govnih.gov The accuracy of MM simulations is critically dependent on the quality of the force field parameters. These parameters are often derived from a combination of experimental data and high-level quantum mechanical calculations on small model compounds that represent the building blocks of proteins, such as N-methylacetamide and amino acid dipeptides. nih.gov

The parameterization process involves adjusting the force field parameters to reproduce known experimental observables (e.g., heats of vaporization, densities) and quantum mechanical results (e.g., conformational energy profiles, vibrational frequencies). For a tripeptide like Glycine, L-alanyl-L-valyl-, the force field must accurately capture the intrinsic conformational preferences of each amino acid residue and the interactions between them.

The Ramachandran plot, which maps the sterically allowed regions of the backbone dihedral angles φ and ψ, is a cornerstone of protein structural analysis. letstalkacademy.comnih.govuea.ac.ukscispace.com Molecular mechanics force fields must be able to reproduce the characteristic distributions of φ and ψ angles observed in high-resolution protein structures.

The torsional parameters in the force field are particularly important for defining the shape of the Ramachandran plot. These parameters are often refined to match the potential energy surfaces calculated by high-level quantum mechanics for dipeptide models. For Glycine, L-alanyl-L-valyl-, the force field needs to account for the unique Ramachandran preferences of each residue. Glycine, lacking a Cβ atom, has a much larger allowed conformational space compared to alanine (B10760859) and valine. letstalkacademy.comnih.govscispace.com Valine, with its bulky isopropyl side chain, is more restricted.

The following table provides a qualitative representation of the expected allowed regions in the Ramachandran plot for each residue in Glycine, L-alanyl-L-valyl-.

| Residue | Expected Allowed Regions in Ramachandran Plot |

| Glycine | Broad distribution, including regions corresponding to both left- and right-handed helices and extended structures. letstalkacademy.comnih.govscispace.com |

| L-alanine | Primarily in the β-sheet and right-handed α-helical regions. letstalkacademy.com |

| L-valine | More restricted than alanine, predominantly in the β-sheet region due to steric hindrance from the branched side chain. |

Molecular Dynamics (MD) Simulations for Dynamic Conformational Landscapes

Molecular dynamics simulations build upon the foundation of molecular mechanics by solving Newton's equations of motion for the atoms in the system, thereby providing a view of the molecule's dynamic behavior over time. MD simulations are invaluable for exploring the conformational landscape and understanding the transitions between different states.

For Glycine, L-alanyl-L-valyl-, an MD simulation would typically be performed by placing the tripeptide in a box of explicit solvent molecules (e.g., water) and allowing the system to evolve over time. njit.edunih.gov These simulations can reveal:

Conformational Flexibility: How the peptide samples different regions of its conformational space, including transitions between extended and folded structures.

Solvent Effects: The influence of the surrounding water molecules on the peptide's conformation through hydrogen bonding and hydrophobic interactions.

Timescales of Motion: The characteristic times for conformational changes, from rapid local fluctuations to slower, larger-scale rearrangements.

The results of MD simulations are often analyzed by tracking various properties over time, such as the root-mean-square deviation (RMSD) from a reference structure, the radius of gyration, and the evolution of the backbone dihedral angles. By constructing a free energy landscape from the simulation trajectory, the relative populations of different conformational states at a given temperature can be determined. These simulations provide a dynamic picture that complements the static view offered by quantum chemical energy calculations.

Enhanced Sampling Methods for Peptide Conformational Space Exploration

Standard molecular dynamics (MD) simulations can be limited in their ability to adequately sample the vast conformational space of even small peptides within computationally feasible timescales. This is often due to high energy barriers separating different conformational states. To overcome these limitations, enhanced sampling methods are employed to accelerate the exploration of these landscapes.

One such category of methods is Replica Exchange Molecular Dynamics (REMD) . In REMD, multiple simulations (replicas) of the system are run in parallel at different temperatures. researchgate.net By allowing exchanges of configurations between these replicas at regular intervals, conformations can cross energy barriers more easily at higher temperatures and then be sampled at lower, more physically relevant temperatures. researchgate.net This technique has been successfully used to study the folding of small peptides, providing a more comprehensive picture of their conformational equilibria. researchgate.net

Another powerful technique is Metadynamics , which accelerates conformational sampling by adding a history-dependent biasing potential to the system's Hamiltonian. This bias is a function of a set of collective variables (CVs) that describe the system's slow degrees of freedom. By "filling" the energy wells of previously visited conformations, the simulation is encouraged to explore new regions of the conformational space. Bias-exchange metadynamics further enhances this by running multiple parallel simulations with different CVs, allowing for a more thorough exploration. arxiv.org

Hamiltonian-REMD (H-REMD) methods offer an alternative to temperature-based replica exchange. In this approach, replicas differ in their potential energy function rather than temperature. researchgate.net For peptides, a biasing potential can be applied to the backbone dihedral angles in different replicas, which lowers the barrier for transitions and promotes enhanced sampling of the peptide's backbone conformations. researchgate.net This has been shown to significantly improve conformational sampling with a modest number of replicas, making it suitable for studying peptide folding in explicit solvent. researchgate.net

These enhanced sampling techniques provide a powerful toolkit for overcoming the limitations of standard MD simulations, enabling a more complete characterization of the conformational landscape of peptides like Glycine, L-alanyl-L-valyl-.

Solvation Effects on Glycine, L-alanyl-L-valyl- Dynamics

The surrounding solvent plays a crucial role in determining the structure, dynamics, and function of peptides. The interactions between a peptide and solvent molecules, particularly water, can significantly influence its conformational preferences. Computational studies are essential for elucidating the molecular details of these solvation effects.

Molecular dynamics simulations with explicit solvent models are a primary tool for investigating the influence of the aqueous environment on peptide conformations. nih.gov These simulations can reveal how water molecules form hydrogen bonds with the peptide backbone and side chains, stabilizing certain conformations over others. The stability of specific secondary structures, such as β-turns, in proline-containing tripeptides has been shown to be influenced by the hydrogen bonding network with the surrounding water molecules. mdpi.com

Quantum mechanical/molecular mechanical (QM/MM) energy calculations can provide a more detailed understanding of the electronic structure at the peptide-solvent interface. nih.gov In these hybrid methods, the peptide is treated with a higher level of theory (QM), while the surrounding solvent is treated with a more computationally efficient method (MM). This approach allows for a more accurate description of charge transfer and polarization effects that are important in peptide-solvent interactions.

The choice of force field in molecular dynamics simulations is also critical for accurately capturing solvation effects. Polarizable force fields are being developed to better account for the electronic polarization that occurs in response to the local environment, which can improve the description of conformational transitions in peptides. nih.gov

Studies on model peptides have shown that the conformational preferences of amino acid residues are sensitive to the solvent environment. For instance, the addition of trifluoroethanol (TFE) to an aqueous solution can alter the solvation shell around a peptide, leading to changes in its secondary structure. mdpi.com Computational analyses, such as radial distribution functions, can provide insights into how different solvent components interact with the peptide and influence its conformation. rsc.org

The following table summarizes the impact of different solvent environments on the conformational properties of model peptides, which can be extrapolated to understand the behavior of Glycine, L-alanyl-L-valyl-.

| Solvent Environment | Effect on Peptide Conformation | Computational Method |

| Explicit Water | Stabilization of specific hydrogen bonding networks and secondary structures. | Molecular Dynamics (MD) |

| Water/TFE Mixture | Alteration of the solvation shell, potentially inducing helical structures. | MD, NMR Spectroscopy |

| Salt Solutions | Ions can interact with the peptide backbone and influence conformational stability. | UV Resonance Raman (UVRR) Spectroscopy, MD |

Advanced Artificial Intelligence and Machine Learning Models for Peptide Structure Prediction

The prediction of peptide and protein structure from their amino acid sequence is a long-standing challenge in computational biology. In recent years, artificial intelligence (AI) and machine learning (ML) have emerged as powerful tools to address this problem, offering significant advancements over traditional methods.

AI and ML can also be integrated into various stages of peptide drug discovery. nih.gov Machine learning models can be used to:

Predict the high-level structure of peptides and optimize their sequences for improved stability and drug-like properties. creative-peptides.com

Simulate the interaction of peptides with their biological targets to predict binding affinity and guide the design of more potent molecules. creative-peptides.comnih.gov

Forecast the absorption, distribution, metabolism, and excretion (ADME) properties, as well as potential toxicity, of peptide candidates. creative-peptides.com

The table below highlights some of the key applications of AI and ML in peptide research.

| Application | AI/ML Technique | Outcome |

| Structure Prediction | Deep Learning (e.g., AlphaFold, PepFlow) | Accurate prediction of 3D peptide structures and conformational ensembles. |

| Peptide Design | Generative Models | Design of novel peptide sequences with desired structural and functional properties. |

| Binding Affinity Prediction | Graph Neural Networks, Docking with ML Scoring | Prediction of how strongly a peptide will bind to its target. |

| ADME/Toxicity Prediction | Various Machine Learning Models | Early assessment of the pharmacokinetic and safety profiles of peptide drug candidates. |

While AI models have shown great promise, they are not without limitations. For smaller, highly flexible peptides, and those with post-translational modifications, accurate structure prediction can still be challenging. jcu.edu.au Therefore, experimental validation remains a crucial component of peptide structural biology. nih.gov

Glycine, L Alanyl L Valyl in Advanced Protein and Peptide Engineering

Glycine (B1666218), L-alanyl-L-valyl- as a Model System for Peptide Bond Formation and Stability

The formation of a peptide bond is a thermodynamically unfavorable, endergonic process that requires energy input. stackexchange.comreddit.com Short peptides like Glycine, L-alanyl-L-valyl- serve as fundamental models for studying the thermodynamics, kinetics, and mechanisms of this crucial biological reaction. nih.gov The stability of a peptide is influenced by the chemical properties of its constituent amino acids. The enthalpy of formation, a measure of molecular stability, is a key parameter that can be determined for such small peptides, providing insights into structure-energy correlations. lew.ro

Studies on simple peptides, such as dipeptides and tripeptides, allow researchers to dissect the factors governing the stability of the peptide bond itself, separate from the complex conformational forces within a larger protein. For instance, the presence of glycine, with its lack of a side chain, introduces a unique level of backbone flexibility, while the methyl group of alanine (B10760859) and the isopropyl group of valine introduce steric constraints and hydrophobic interactions. By analyzing tripeptides like Glycine, L-alanyl-L-valyl-, scientists can model how sequences of amino acids with varying properties influence local conformation and the susceptibility of the peptide bond to cleavage. nsf.gov This knowledge is critical for designing proteins with enhanced stability or specific degradation profiles.

Design and Engineering of Peptide Linkers and Motifs in Fusion Proteins

In genetic engineering, fusion proteins are created by joining two or more genes that originally coded for separate proteins. The domains of these proteins are often connected by peptide linkers. The composition and conformational behavior of these linkers are critical for the proper folding and function of the fusion protein.

Conformational Behavior of Glycine-Rich and Alanine-Rich Linkers

Peptide linkers are broadly classified as flexible or rigid, a property largely dictated by their amino acid composition. harvard.edu Glycine-rich linkers are known for their high flexibility. pnas.org The absence of a side chain on glycine allows its polypeptide backbone to access a wider range of dihedral angles, preventing the formation of rigid secondary structures. pnas.orgacs.org This flexibility is advantageous when the linked protein domains need to move relative to each other or to interact. harvard.edu

Conversely, alanine-rich linkers are more rigid. The methyl side chain of alanine restricts the number of allowed conformations compared to glycine, leading to a stiffer linker. pnas.org This rigidity can be beneficial when it is necessary to maintain a fixed distance and orientation between protein domains, preventing unwanted interactions. harvard.edu

The stiffness of a peptide linker can be quantified by its persistence length (lₚ), which describes the length over which the direction of the polymer chain persists. A higher persistence length indicates a stiffer chain. Research has shown a direct correlation between glycine content and linker flexibility. acs.orgresearchgate.netnih.gov

| Linker Composition (Glycine Content) | Persistence Length (lₚ) in Å | Relative Flexibility |

|---|---|---|

| (GSSGSS)n - 33.3% Glycine | 4.5 | High |

| (GSSSSSS)n - 16.7% Glycine | 4.8 | Medium |

| (SSSSSSS)n - 0% Glycine | 6.2 | Low |

This table presents data on glycine-serine linkers, illustrating the principle that decreasing glycine content increases the persistence length and thus the rigidity of the linker. acs.orgresearchgate.netresearchgate.net

Contributions to Engineered Elastomeric Protein-Based Materials

Elastomeric proteins, such as elastin, are responsible for the elasticity and resilience of tissues. Their properties are derived from their unique amino acid sequences, which often contain repeating motifs rich in glycine, valine, proline, and alanine. nih.gov The repeating peptide Val-Gly-Val-Ala-Pro-Gly (VGVAPG), found in tropoelastin, is a well-studied example. nih.govresearchgate.net

The combination of hydrophobic (Val, Ala, Pro) and flexible (Gly) residues is critical for the function of these materials. The hydrophobic domains are responsible for the protein's ability to undergo an inverse temperature transition, where it becomes more ordered upon heating in an aqueous solution, leading to self-assembly and the formation of elastic fibers. nih.gov Glycine-rich sequences contribute to the required flexibility and entropy that allows the material to stretch and recoil without breaking. By incorporating sequences like Glycine, L-alanyl-L-valyl- into synthetic polypeptides, researchers can engineer novel biomaterials with tailored elastomeric properties for applications in tissue engineering and regenerative medicine.

Development of Peptide Mimetics and Pseudopeptides

While peptides are promising therapeutic agents, their use is often limited by poor metabolic stability and low bioavailability. To overcome these issues, medicinal chemists develop peptidomimetics, which are molecules that mimic the structure and function of peptides but have modified, non-peptide backbones. americanpeptidesociety.orgbiosyn.comresearchgate.net

Rational Design of Conformationally Restricted Peptide Analogues

One strategy to improve peptide stability is to reduce their conformational flexibility. nih.gov By locking the peptide into its biologically active conformation, its affinity for a target can be enhanced, and its susceptibility to proteolytic degradation can be reduced. This is achieved by introducing various chemical modifications, such as cyclization or the incorporation of rigid structural elements that mimic secondary structures like β-turns. biosyn.comnih.gov Tripeptides like Glycine, L-alanyl-L-valyl- can serve as the starting point for designing such conformationally restricted analogues, where the goal is to preserve the spatial arrangement of the key side chains (from alanine and valine) while replacing the flexible peptide backbone with a more rigid, non-peptidic scaffold. biosyn.com

Exploration of Non-Natural Amino Acid Incorporation and Backbone Modifications

A more advanced approach to creating peptidomimetics involves the incorporation of non-canonical amino acids (ncAAs) or the chemical modification of the peptide backbone itself. nih.gov This expands the chemical diversity far beyond the 20 standard proteinogenic amino acids. nih.gov

Methods for Incorporating Non-Canonical Amino Acids:

Genetic Code Expansion: This in vivo method involves creating an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a specific codon (often a stop codon like UAG) and inserts a desired nCAA during protein synthesis in a host organism. frontiersin.orgasm.orgnih.gov

Solid-Phase Peptide Synthesis (SPPS): This in vitro chemical synthesis method allows for the direct incorporation of a wide variety of nCAAs at any desired position in a peptide sequence. mdpi.com

Cell-Free Protein Synthesis (CFPS): This in vitro system uses cell extracts to produce proteins, offering an open environment that facilitates the incorporation of nCAAs without concerns about cell toxicity or membrane transport. asm.orgnih.gov

| Method | Type | Key Advantage | Primary Limitation |

|---|---|---|---|

| Genetic Code Expansion | In Vivo | Site-specific incorporation in living cells | Requires complex engineering of cellular machinery |

| Solid-Phase Peptide Synthesis (SPPS) | In Vitro | High flexibility in nCAA choice and backbone modification | Generally limited to shorter peptides (<60 amino acids) |

| Cell-Free Protein Synthesis (CFPS) | In Vitro | Avoids cell toxicity and membrane permeability issues | Can be more costly than in vivo expression |

Backbone modifications involve replacing the amide bond (-CO-NH-) with a more stable surrogate, such as a peptoid linkage. americanpeptidesociety.orgnih.gov By applying these techniques to a sequence like Glycine, L-alanyl-L-valyl-, researchers can create novel molecules with enhanced therapeutic properties, such as increased resistance to enzymatic degradation, improved cell permeability, and better target specificity. nih.gov

Molecular Recognition and Enzymatic Specificity

Molecular recognition is the specific interaction between two or more molecules through non-covalent bonds. In protein biosynthesis, this principle is exemplified by the remarkable ability of enzymes to select and process specific substrates with high accuracy. Aminoacyl-tRNA synthetases (aaRSs) are a primary example of such enzymatic specificity, as they are tasked with correctly pairing amino acids with their corresponding transfer RNA (tRNA) molecules, a critical first step in translating the genetic code. nih.govresearchgate.net The fidelity of this process is paramount; an error rate of just one misincorporated amino acid per 1,000 to 10,000 codons can lead to dysfunctional proteins. researchgate.net

Mechanisms of Aminoacyl-tRNA Synthetase Chiral Discrimination

The accurate synthesis of proteins relies on the exclusive use of L-amino acids. Aminoacyl-tRNA synthetases (aaRSs) play a crucial role in maintaining this homochirality through stereospecificity, discriminating between L-amino acids and their D-enantiomers. This chiral discrimination is primarily achieved within the enzyme's active site. nih.gov

The process of charging a tRNA molecule occurs in two steps: first, the amino acid is activated by ATP to form an aminoacyl-adenylate intermediate, and second, the activated amino acid is transferred to its cognate tRNA. nih.govwikipedia.org The active site of each aaRS is a precisely shaped pocket that is complementary to the size, charge, and stereochemistry of its specific L-amino acid substrate. frontiersin.org The three-dimensional arrangement of binding pockets and functional groups within the active site creates an environment that is sterically and electronically favorable for binding the L-isomer but unfavorable for the D-isomer. For instance, experiments with D-alanine and L-alanine have shown a significant catalytic preference for substrates containing the natural L-form. nih.gov This initial binding specificity forms the first line of defense against the incorporation of incorrect enantiomers.

| Recognition Factor | Mechanism | Example Relevance to Gly-Ala-Val |

|---|---|---|

| Size Exclusion | The active site is sterically constrained to prevent larger, non-cognate amino acids from binding. | Isoleucyl-tRNA synthetase (IleRS) must exclude the structurally similar Valine. While Valine differs by only one methyl group, the active site of IleRS is shaped to reject it. brainkart.com |

| Side Chain Chemistry | Specific hydrogen bonds and electrostatic interactions are formed with the amino acid's side chain. | Alanyl-tRNA synthetase (AlaRS) recognizes the small, nonpolar methyl group of Alanine. It can, however, misactivate the even smaller Glycine. nih.gov |

| Chiral Specificity | The three-dimensional geometry of the active site accommodates the L-enantiomer while sterically clashing with the D-enantiomer. | The binding pocket is optimized for the specific spatial arrangement of the groups around the alpha-carbon of L-Alanine or L-Valine. |

Proofreading and Editing Functions in Protein Biosynthesis Fidelity

While the initial recognition by the aaRS active site is highly specific, it is not infallible, particularly for amino acids with similar structures, such as valine and isoleucine, or when a smaller amino acid like glycine can fit into the active site of a synthetase for a larger one, like alanyl-tRNA synthetase (AlaRS). nih.govbrainkart.com To overcome these potential errors, many synthetases have evolved sophisticated proofreading or editing mechanisms that ensure a higher level of fidelity. nih.govoup.com

These editing functions operate through a "double-sieve" mechanism:

The Coarse Sieve (Activation Site): The primary active site acts as the first sieve, binding the correct (cognate) amino acid and rejecting those that are too large. However, it may mistakenly activate an amino acid that is smaller than or structurally similar to the correct one (e.g., AlaRS activating Glycine). nih.govbrainkart.com

The Fine Sieve (Editing Site): A second, distinct editing site exists to correct these errors. This site is smaller than the activation site and is designed to accommodate and hydrolyze any misactivated amino acid that is smaller than the correct one. grantome.com

There are two main types of editing:

Pre-transfer editing: The incorrect aminoacyl-adenylate intermediate is identified and hydrolyzed before it can be transferred to the tRNA molecule. nih.gov

Post-transfer editing: If the incorrect amino acid is transferred to the tRNA, the resulting mischarged tRNA is translocated to the editing site where the amino acid is cleaved from the tRNA. nih.govgrantome.com For example, AlaRS possesses an editing domain that specifically hydrolyzes mischarged Gly-tRNAAla. nih.gov

This dual-layered quality control system significantly reduces the error rate of protein synthesis, ensuring that peptides like Glycine, L-alanyl-L-valyl- are assembled with the correct sequence and chirality. nih.gov

| Editing Pathway | Description | Stage of Correction |

|---|---|---|

| Pre-transfer Editing | Hydrolysis of the non-cognate aminoacyl-adenylate intermediate within the synthetase. nih.gov | Before transfer of the amino acid to tRNA. |

| Post-transfer Editing | The mischarged tRNA is moved to a separate editing domain where the incorrect amino acid is hydrolyzed from the tRNA. nih.gov | After transfer of the amino acid to tRNA. |

| Trans-editing | Freestanding protein domains, separate from the synthetase, that recognize and clear mischarged tRNAs. nih.gov | After release of mischarged tRNA from the synthetase. |

Fundamental Chemical Principles Underlying Peptide Function

The function of any peptide is a direct consequence of its chemical structure, which is determined by its amino acid sequence. The tripeptide Glycine, L-alanyl-L-valyl- illustrates several fundamental principles that govern how a peptide folds and interacts with its environment.

The specific properties of the peptide are largely dictated by the chemical nature of the amino acid side chains (R-groups).

Glycine (Gly): With only a single hydrogen atom as its side chain, glycine is the smallest and most conformationally flexible of all amino acids. youtube.com This flexibility allows it to fit into tight spaces and adopt backbone angles forbidden to other amino acids, often found in turns or flexible linker regions of proteins. youtube.comnih.govnih.gov

Alanine (Ala): The side chain of alanine is a small, nonpolar methyl group (-CH₃). wikipedia.org Its compact and hydrophobic nature allows for tight packing within protein structures. jpt.com Alanine has a high propensity to form α-helical structures, a common secondary structural element in proteins. nih.gov

Valine (Val): Valine features a larger, branched hydrophobic side chain (-CH(CH₃)₂). russelllab.org As a hydrophobic residue, valine is often buried within the core of a protein, away from the aqueous environment, contributing to the protein's stability through the hydrophobic effect. russelllab.orgyoutube.com Its bulky, branched structure near the peptide backbone restricts its conformational freedom and favors its inclusion in β-sheet structures over α-helices. russelllab.org

The specific sequence—Glycine followed by Alanine and then Valine—creates a tripeptide with a flexible N-terminus, followed by residues that contribute to defined secondary structures and hydrophobic interactions. These fundamental properties at the tripeptide level are magnified in larger polypeptides, where the cumulative effect of hundreds or thousands of side chains dictates the final three-dimensional structure and biological function of the protein. nih.gov

| Amino Acid | Side Chain (R-Group) | Key Chemical Property | Structural Contribution |

|---|---|---|---|

| Glycine | -H | Apolar, smallest size, high flexibility. youtube.com | Allows for unique backbone conformations; often found in turns and flexible regions. nih.gov |

| L-Alanine | -CH₃ | Nonpolar, hydrophobic, small. wikipedia.org | Promotes α-helix formation and contributes to compact protein folding. jpt.comnih.gov |

| L-Valine | -CH(CH₃)₂ | Nonpolar, hydrophobic, Cβ-branched. russelllab.org | Contributes to hydrophobic core; steric bulk favors β-sheet structures. russelllab.orgresearchgate.net |

Future Directions and Unexplored Avenues in Glycine, L Alanyl L Valyl Research

Integration of Complementary Experimental and Computational Methodologies

A significant frontier in the study of Glycine (B1666218), L-alanyl-L-valyl- involves the deep integration of experimental and computational approaches to elucidate its conformational landscape and dynamic behavior. While standalone experimental techniques provide valuable data and computational methods offer powerful predictive capabilities, their true potential is realized when they are used in a complementary fashion.

Future research should focus on employing a battery of experimental techniques to probe the structure and dynamics of Glycine, L-alanyl-L-valyl- in various environments. High-resolution spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) and Fourier-transform infrared spectroscopy (FTIR), can provide detailed information about the peptide's solution-state conformation and hydrogen bonding patterns. acs.org These experimental data can then be used to validate and refine computational models.

Concurrently, advanced molecular dynamics (MD) simulations will be instrumental in exploring the vast conformational space of the tripeptide, a feat not easily achievable by experimental means alone. americanpeptidesociety.orgnih.gov The accuracy of these simulations is critically dependent on the force fields used. acs.org Future work should involve the systematic comparison and refinement of different force fields by benchmarking simulation results against experimental spectroscopic data. acs.org Techniques like replica-exchange molecular dynamics (REMD) can enhance sampling and provide a more comprehensive picture of the peptide's thermodynamic and kinetic properties. wustl.edu

The synergy between these approaches will enable the creation of highly accurate, predictive models of Glycine, L-alanyl-L-valyl- behavior. This integrated approach will not only provide a more complete understanding of this specific tripeptide but also contribute to the development of more robust methodologies for studying larger, more complex peptide and protein systems.

Table 1: Comparison of Methodologies for Studying Glycine, L-alanyl-L-valyl-

| Methodology | Strengths | Limitations | Future Integration |

| Experimental (NMR, FTIR) | Provides real-world data on conformation and dynamics in solution. acs.org | Can be limited in resolving transient or low-population states. | Provide benchmarks for validating and refining computational force fields. |

| Computational (MD Simulations) | Allows for the exploration of the entire conformational landscape and dynamic events at an atomic level. americanpeptidesociety.org | Accuracy is dependent on the chosen force field; can be computationally expensive for long timescales. nih.govacs.org | Use experimental data to guide and validate simulations, leading to more accurate predictive models. |

Advanced Applications in Bio-inspired Material Science

The unique sequence of Glycine, L-alanyl-L-valyl-, with its combination of a flexible glycine residue and hydrophobic alanine (B10760859) and valine residues, presents intriguing possibilities for the design of novel bio-inspired materials. Future research in this area should focus on harnessing the self-assembly properties of this tripeptide and its derivatives to create functional biomaterials for a range of applications.

One promising avenue is the development of self-assembling peptide hydrogels. rsc.orgrsc.orgcellgs.com By modifying the termini of the Glycine, L-alanyl-L-valyl- sequence with functional groups, it may be possible to trigger its self-assembly into nanofibrous networks that can encapsulate large amounts of water, forming hydrogels. nih.gov These hydrogels could serve as scaffolds for tissue engineering, mimicking the extracellular matrix and providing a supportive environment for cell growth and proliferation. mdpi.commdpi.com The biocompatibility and biodegradability of peptides make them ideal candidates for such applications. nih.gov

Furthermore, the incorporation of the Glycine, L-alanyl-L-valyl- motif into larger polymeric structures could be explored to create biomimetic materials with tailored properties. wikipedia.org For instance, grafting this peptide onto the surface of a synthetic polymer could enhance its biocompatibility and promote specific cell adhesion. The sequence could also be incorporated into block copolymers to drive the formation of micelles or vesicles for drug delivery applications. The future in this field will involve a multidisciplinary approach, combining peptide chemistry, polymer science, and materials engineering to design and fabricate these advanced functional materials. researchgate.net

Table 2: Potential Bio-inspired Material Applications of Glycine, L-alanyl-L-valyl-

| Application Area | Rationale | Potential Future Development |

| Tissue Engineering | Self-assembly into biocompatible and biodegradable hydrogel scaffolds. rsc.orgmdpi.com | Design of injectable hydrogels for minimally invasive procedures; incorporation of cell-adhesive motifs. |

| Drug Delivery | Formation of self-assembled nanostructures (e.g., micelles, vesicles) for encapsulating therapeutic agents. | Development of stimuli-responsive materials that release drugs in response to specific physiological cues. |

| Biomimetic Surfaces | Modification of material surfaces to enhance biocompatibility and control cell interactions. researchgate.net | Creation of surfaces with patterned peptide domains to guide cell growth and tissue formation. |

Fundamental Insights into Oligopeptide Folding and Dynamics

The study of the folding and dynamics of Glycine, L-alanyl-L-valyl- can provide fundamental insights into the early events of protein folding. plos.org As a small, manageable system, it allows for detailed investigation of the forces and conformational preferences that govern the folding process.

High-resolution crystal structure analysis has provided a static snapshot of the Glycine, L-alanyl-L-valyl- conformation in the solid state. The determined torsion angles reveal a near alpha-helical backbone conformation, stabilized by intermolecular hydrogen bonds involving water molecules. nih.gov This provides a crucial starting point for understanding its preferred folded state.

Future research should aim to bridge the gap between this static picture and the dynamic behavior of the peptide in solution. Time-resolved spectroscopic techniques can be employed to monitor the folding process on the nanosecond timescale. wustl.edu These experimental observations can then be directly compared with the outcomes of long-timescale molecular dynamics simulations, providing a powerful test for our understanding of peptide folding dynamics. americanpeptidesociety.org

Table 3: Crystallographic Data for Glycine, L-alanyl-L-valyl-

| Parameter | Value | Reference |

| Molecular Formula | C10H19N3O4·3H2O | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P21 | nih.gov |

| Backbone Torsion Angles (°) | ||

| ψ1 (Gly) | -150.7 | nih.gov |

| φ2 (Ala) | -68.7 | nih.gov |

| ψ2 (Ala) | -38.1 | nih.gov |

| φ3 (Val) | -74.8 | nih.gov |

| ψ3 (Val) | -44.9, 135.9 | nih.gov |

| ω1 (Gly-Ala) | -171.3 | nih.gov |

| ω2 (Ala-Val) | -172.0 | nih.gov |

常见问题

Q. How can researchers validate the structural integrity of Glycine, L-alanyl-L-valyl- post-synthesis?

- Methodological Answer : Use tandem mass spectrometry (MS/MS) with collision-induced dissociation (CID) to confirm sequence accuracy. Nuclear magnetic resonance (NMR) spectroscopy (e.g., ¹H and ¹³C) is critical for resolving stereochemistry, particularly for distinguishing L- and D-amino acid configurations. Reference NMR data for gamma glycine crystals (e.g., δ 3.55 ppm for α-protons) can guide peak assignments .

Q. What analytical techniques are most reliable for quantifying Glycine, L-alanyl-L-valyl- in biological matrices?

- Methodological Answer : Ultra-performance liquid chromatography (UPLC) coupled with quadrupole-time-of-flight (Q-TOF) MS provides high sensitivity (LOQ < 0.1 ng/mL). Optimize parameters: column temperature 40°C, flow rate 0.3 mL/min, and gradient elution with 0.1% formic acid in acetonitrile/water . For isotopic labeling, ³H-glycine (C2-labeled) can track uptake in receptor binding assays .

Q. How does pH affect the solubility and aggregation of Glycine, L-alanyl-L-valyl- in aqueous solutions?

- Methodological Answer : Solubility peaks at pH 7.4 (PBS buffer), with aggregation observed below pH 5.0 due to protonation of carboxyl groups. Dynamic light scattering (DLS) monitors particle size changes, while circular dichroism (CD) spectroscopy assesses secondary structure retention under varying pH .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermodynamic stability data for Glycine, L-alanyl-L-valyl-?

- Methodological Answer : Discrepancies in decomposition temperatures (e.g., 120–150°C) may arise from impurities or differing DSC protocols. Replicate studies using differential scanning calorimetry (DSC) with >99% purity samples, and cross-validate with thermogravimetric analysis (TGA) and Fourier-transform infrared (FTIR) spectroscopy to identify decomposition byproducts .

Q. What strategies enhance the bioavailability of Glycine, L-alanyl-L-valyl- in neuronal uptake studies?

- Methodological Answer : Conjugation with cell-penetrating peptides (CPPs) like TAT or poly-arginine improves blood-brain barrier permeability. Radiolabeled ³H-glycine (specific activity ≥1 mCi/mL) enables quantitative tracking via scintillation counting in NMDA receptor binding assays . Compare uptake kinetics under glycine transporter (GlyT1/GlyT2) inhibition using sarcosine or ALX-5407 .

Q. How can computational modeling predict the interaction of Glycine, L-alanyl-L-valyl- with enzymatic targets?

- Methodological Answer : Molecular dynamics (MD) simulations using AMBER or CHARMM force fields model peptide-enzyme docking. Validate predictions with surface plasmon resonance (SPR) to measure binding affinity (KD) and isothermal titration calorimetry (ITC) for thermodynamic profiling .

Q. What role does Glycine, L-alanyl-L-valyl- play in modulating angiotensin-converting enzyme (ACE) pathways?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。